molecular formula C9H10N2O B2998269 (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 29096-61-5

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol

Cat. No.: B2998269
CAS No.: 29096-61-5
M. Wt: 162.192
InChI Key: CTJAEQWPGMTOLP-UHFFFAOYSA-N
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Description

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides good to excellent yields . Other methods include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods are efficient for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, allowing for the large-scale production of derivatives like this compound .

Chemical Reactions Analysis

Types of Reactions

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol include other imidazo[1,2-a]pyridine derivatives, such as:

  • Imidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyridine
  • 6-Methylimidazo[1,2-a]pyridine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJAEQWPGMTOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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